
Zafirlukast Impurity G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zafirlukast Impurity G is a chemical compound associated with the drug Zafirlukast, which is used for the treatment of asthma. Zafirlukast is a selective peptide leukotriene receptor antagonist that helps in reducing inflammation and constriction of the airways. Impurities like this compound are often studied to ensure the purity and efficacy of the drug.
準備方法
The preparation of Zafirlukast Impurity G involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from crude samples of Zafirlukast. The synthetic process often involves the use of gradient reverse phase preparative HPLC, followed by characterization using spectral data such as IR, MS, and NMR .
化学反応の分析
Zafirlukast Impurity G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Zafirlukast Impurity G has several scientific research applications, including:
Chemistry: It is used in the development and validation of analytical methods for the quantification and characterization of impurities in pharmaceutical formulations.
Biology: It helps in understanding the metabolic pathways and degradation products of Zafirlukast.
Medicine: It is crucial for ensuring the safety and efficacy of Zafirlukast by identifying and quantifying impurities.
Industry: It is used in quality control and regulatory compliance to meet stringent purity requirements
作用機序
The mechanism of action of Zafirlukast Impurity G is closely related to that of Zafirlukast. Zafirlukast works by blocking the action of cysteinyl leukotrienes on the CysLT1 receptors, reducing airway constriction, mucus build-up, and inflammation. This compound, being a related compound, may exhibit similar interactions with these molecular targets and pathways .
類似化合物との比較
Zafirlukast Impurity G can be compared with other impurities and related compounds such as:
Montelukast: Another leukotriene receptor antagonist used for asthma treatment.
Other Zafirlukast Impurities: These include various structural isomers and degradation products identified during the synthesis and storage of Zafirlukast.
This compound is unique due to its specific chemical structure and the role it plays in the overall purity and efficacy of Zafirlukast.
生物活性
Zafirlukast, a leukotriene receptor antagonist, is primarily used for the treatment of asthma. However, during its synthesis and development, various impurities, including Zafirlukast Impurity G , have been identified. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations.
Chemical Structure and Properties
This compound has the following chemical structure:
- CAS Number : 1391990-94-5
- Molecular Formula : C31H33N3O6S
This compound is structurally related to zafirlukast, which is known for its anti-inflammatory properties by inhibiting leukotriene receptors.
Zafirlukast functions by blocking cysteinyl leukotrienes, which are inflammatory mediators involved in asthma pathophysiology. The presence of impurities like this compound can potentially alter its pharmacological profile, affecting both efficacy and safety.
In Vitro Studies
Research indicates that impurities can influence the biological activity of the parent compound. For instance, studies have shown that modifications in the structure of zafirlukast analogs can lead to variations in their affinity for the cPLA2α enzyme, which is critical in the arachidonic acid pathway . The following table summarizes findings from various studies on zafirlukast and its impurities:
Case Studies
- Case Study on Hepatotoxicity : A study highlighted that certain impurities in zafirlukast formulations were correlated with increased hepatotoxicity. Monitoring these impurities is essential to mitigate risks associated with liver damage in patients .
- Comparative Analysis : In a comparative analysis of zafirlukast and its impurities, it was found that while zafirlukast effectively reduced inflammatory markers (e.g., TNF-α), the impurity showed varied responses depending on concentration and formulation .
Synthesis and Characterization
The synthesis of this compound involves several steps that are often linked with the production of zafirlukast itself. The process can lead to different impurities based on reaction conditions and starting materials. Detailed characterization techniques such as NMR spectroscopy and mass spectrometry are employed to identify these impurities accurately .
Synthesis Pathway Overview
The synthesis typically involves:
- Starting Material Preparation : Utilizing substituted anilines.
- Catalytic Reactions : Employing methods like oxidative cyclization.
- Purification Steps : To isolate zafirlukast and its related impurities.
特性
分子式 |
C37H48N4O5 |
---|---|
分子量 |
628.8 g/mol |
IUPAC名 |
cyclopentyl N-[3-[[4-[cyclohexyl(cyclohexylcarbamoyl)carbamoyl]-2-methoxyphenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C37H48N4O5/c1-40-24-27(32-23-29(19-20-33(32)40)39-37(44)46-31-15-9-10-16-31)21-25-17-18-26(22-34(25)45-2)35(42)41(30-13-7-4-8-14-30)36(43)38-28-11-5-3-6-12-28/h17-20,22-24,28,30-31H,3-16,21H2,1-2H3,(H,38,43)(H,39,44) |
InChIキー |
CWKLFIMFYPWVSC-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)N(C5CCCCC5)C(=O)NC6CCCCC6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。